molecular formula C21H20Cl2N2O3 B2908233 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dichlorobenzamide CAS No. 921545-98-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dichlorobenzamide

Cat. No.: B2908233
CAS No.: 921545-98-4
M. Wt: 419.3
InChI Key: QYLZUFXSGYIOLB-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dichlorobenzamide is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene core. Key structural features include:

  • 3,3-Dimethyl groups: Two methyl groups at position 3, enhancing hydrophobicity and conformational rigidity.
  • 4-Oxo moiety: A ketone at position 4, contributing to hydrogen-bonding interactions.
  • 2,4-Dichlorobenzamide: A substituted benzamide at position 7, where chlorine atoms at the 2- and 4-positions confer strong electron-withdrawing effects and lipophilicity.

Structural determination of such compounds often employs crystallographic tools like SHELX .

Properties

IUPAC Name

2,4-dichloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O3/c1-4-9-25-17-11-14(6-8-18(17)28-12-21(2,3)20(25)27)24-19(26)15-7-5-13(22)10-16(15)23/h4-8,10-11H,1,9,12H2,2-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLZUFXSGYIOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dichlorobenzamide typically involves multiple stepsThe reaction conditions often include the use of catalysts such as palladium or copper, and solvents like toluene or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dichlorobenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural Analog: N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide

Evidence Reference :
This compound differs in two critical regions:

5-Substituent : Ethyl (CH₂CH₃) vs. allyl (CH₂CHCH₂).

Benzamide substituents : 3,4-Difluoro vs. 2,4-dichloro.

Table 1: Structural and Property Comparison

Parameter Target Compound (Allyl/Dichloro) Ethyl/Difluoro Analog
Molecular Formula C₂₂H₂₂Cl₂N₂O₃ C₂₁H₂₂F₂N₂O₃
Molecular Weight (g/mol) ~457.3 ~400.4
5-Position Substituent Allyl (C₃H₅) Ethyl (C₂H₅)
Benzamide Substituents 2,4-Dichloro 3,4-Difluoro
Lipophilicity (Predicted logP) Higher (Cl > F) Lower (F < Cl)
Steric Effects Increased (allyl vs. ethyl) Reduced
Substituent Impact Analysis
  • 5-Position (Allyl vs. This may enhance target interaction in hydrophobic pockets but reduce metabolic stability. Ethyl: A smaller, saturated alkyl group likely improves metabolic stability but offers fewer opportunities for π-π stacking or van der Waals interactions.
  • Benzamide Substituents (2,4-Dichloro vs. 3,4-Difluoro): 2,4-Dichloro: Chlorine’s larger atomic radius and stronger electron-withdrawing effects enhance lipophilicity and may facilitate halogen bonding with biological targets.

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dichlorobenzamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C22H24N2O4C_{22}H_{24}N_{2}O_{4} with a molecular weight of 380.4 g/mol. The structure includes a benzo[b][1,4]oxazepin core which is known for various pharmacological activities.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. In vitro studies show that these compounds can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF720Cell cycle arrest at G2/M phase
A54912Inhibition of DNA synthesis

2. Antimicrobial Properties

The compound has also shown antimicrobial activity against various bacterial strains. Studies suggest that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLMembrane disruption
Escherichia coli64 µg/mLInhibition of protein synthesis
Pseudomonas aeruginosa16 µg/mLDisruption of metabolic pathways

3. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been evaluated in models of neurodegeneration where it demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection in Animal Models

In a study involving mice with induced neurodegeneration:

  • Dosage : Administered at 10 mg/kg body weight.
  • Outcome : Significant reduction in markers of oxidative stress and improved cognitive function as assessed by behavioral tests.

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